4-Azafluorenone, 2,4,6-trimethylphenylimine
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Overview
Description
4-Azafluorenone, 2,4,6-trimethylphenylimine is a compound that belongs to the class of azafluorenones, which are tricyclic fused heterocycles. The structure of 4-azafluorenone consists of a benzene ring fused with a pyridine ring and a cyclopentadiene ring, which influences its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Azafluorenones are typically synthesized through acid-mediated cyclization of 2-arylnicotinates . this approach can be challenging due to the potential for lactonization of intermediates. To overcome this, modifications such as tert-butyl hydroperoxide-mediated radical cyclization of 2-aryl-3-(hydroxymethyl)pyridines have been developed . Additionally, bromide substituents can be regioselectively introduced as latent hydroxy groups and later converted under palladium catalysis .
Industrial Production Methods
Industrial production of 4-azafluorenones often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Azafluorenone, 2,4,6-trimethylphenylimine undergoes various types of chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like bromine or palladium catalysts.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Bromine and palladium catalysts are frequently used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
4-Azafluorenone, 2,4,6-trimethylphenylimine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-azafluorenone, 2,4,6-trimethylphenylimine involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as phosphodiesterases and phosphatidyl-inositol specific phospholipases, affecting cellular signaling pathways.
Receptor Binding: It can bind to receptors like adenosine A2 receptors, modulating their activity and influencing physiological processes.
DNA Interaction: The compound can interact with DNA, causing DNA damage and modifying its structure, which can lead to antimalarial and anticancer effects.
Comparison with Similar Compounds
4-Azafluorenone, 2,4,6-trimethylphenylimine can be compared with other similar compounds such as:
Polyfothine: Another natural product with enhanced antiproliferative characteristics.
Cyathocaline: A compound with similar biological activities, including antimalarial and cytotoxic effects.
The uniqueness of this compound lies in its specific substitution pattern and the diverse range of biological activities it exhibits, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C21H18N2 |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-(2,4,6-trimethylphenyl)indeno[1,2-b]pyridin-5-imine |
InChI |
InChI=1S/C21H18N2/c1-13-11-14(2)19(15(3)12-13)23-21-17-8-5-4-7-16(17)20-18(21)9-6-10-22-20/h4-12H,1-3H3 |
InChI Key |
YJHHCZWPSJQOMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=C2C3=C(C4=CC=CC=C42)N=CC=C3)C |
Origin of Product |
United States |
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